molecular formula C11H12N2S B8790357 2-Propylquinazoline-4(1H)-thione CAS No. 69729-69-7

2-Propylquinazoline-4(1H)-thione

Cat. No.: B8790357
CAS No.: 69729-69-7
M. Wt: 204.29 g/mol
InChI Key: NLDQGEZFOMVCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the 4-position of the quinazoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Propylquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, particularly at positions 6 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propylquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form strong interactions with metal ions and proteins, potentially inhibiting their function. This interaction can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-4(3H)-one: Lacks the thione group but shares the quinazoline core structure.

    2-Methylquinazoline-4(1H)-thione: Similar structure with a methyl group instead of a propyl group.

    Quinazoline-4(1H)-thione: Lacks the propyl group but has the thione group at the 4-position.

Uniqueness

2-Propylquinazoline-4(1H)-thione is unique due to the presence of both the propyl and thione groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity compared to other quinazoline derivatives .

Properties

CAS No.

69729-69-7

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-propyl-1H-quinazoline-4-thione

InChI

InChI=1S/C11H12N2S/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)

InChI Key

NLDQGEZFOMVCOH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=S)C2=CC=CC=C2N1

Origin of Product

United States

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